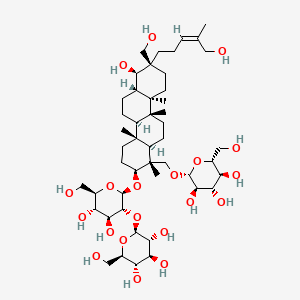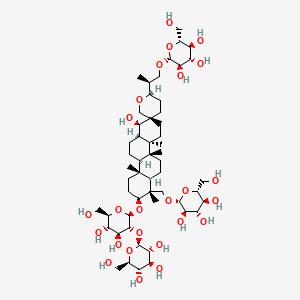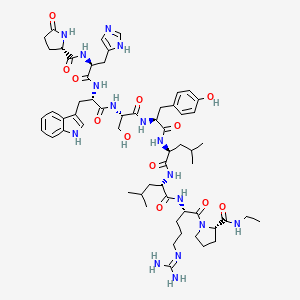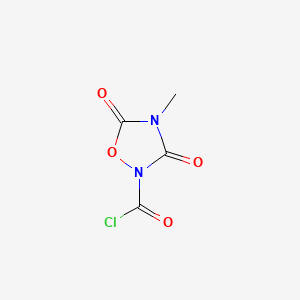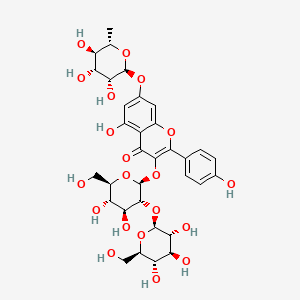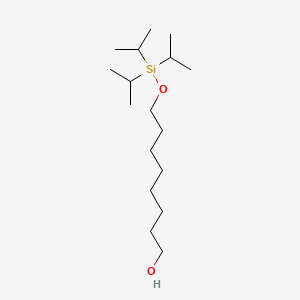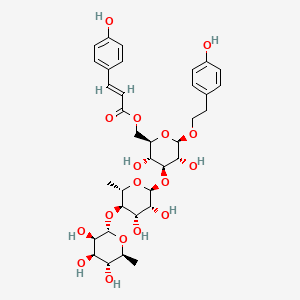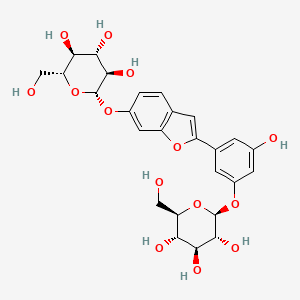![molecular formula C18H19BO3 B591449 2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 912824-85-2](/img/structure/B591449.png)
2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 912824-85-2 and a molecular weight of 294.16 . It is a solid substance under normal conditions .
Chemical Reactions Analysis
The compound has been used in the formation of heteroleptic cyclometalated platinum(II) complexes. The study reveals that these complexes form dimeric pairs in the solid states, indicating that they are likely to form excimers .
Physical and Chemical Properties Analysis
The compound is a solid at room temperature. It has a boiling point of 427.2±18.0°C at 760 mmHg and a melting point of 103-107°C .
Wissenschaftliche Forschungsanwendungen
Environmental Characteristics and Toxicity
Formation and Environmental Fate PCDDs and PCDFs, similar in structure to the compound , are formed primarily through combustion processes and are present in the environment as contaminants. These compounds exhibit high toxicity and persistence, leading to significant environmental and health concerns. Research suggests that brominated compounds, akin to the chemical structure of interest, share similar toxicity profiles with their chlorinated homologs. Understanding the formation mechanisms, environmental distribution, and fate of these compounds is crucial for developing strategies to mitigate their impact (Lili Yang et al., 2021).
Health Effects The health effects of PCDDs and PCDFs have been extensively studied, with findings indicating that exposure to these compounds can lead to various adverse health outcomes. Research by Birnbaum, Staskal, and Diliberto (2003) reviews the toxicity profiles of polybrominated dibenzo-p-dioxins and furans, suggesting that their brominated and mixed chloro/bromo homologs have similar toxic effects as their chlorinated counterparts. This underscores the importance of investigating and understanding the potential health risks associated with exposure to such compounds (Birnbaum, L., Staskal, D., & Diliberto, J., 2003).
Remediation and Management
Bioremediation Approaches Approaches to the bioremediation of dioxins, including microbial degradation, offer promising strategies for mitigating environmental contamination. Sebastian and Rao (2022) discuss the potential of bacteria and fungi in detoxifying dioxins through both aerobic and anaerobic pathways. This area of research is vital for developing effective, economical, and sustainable methods for the removal of recalcitrant compounds from the environment, potentially applicable to compounds with similar structures (Priyanka Mary Sebastian & K. B. Bhaskara Rao, 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with a dibenzo[b,d]furan core have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors , suggesting that this compound may interact with similar targets.
Mode of Action
Dibenzo[b,d]furan derivatives are known to interact with their targets through π-conjugation , which could extend the π-conjugation length and suppress vibrational relaxation, resulting in a narrowband pure-green emission .
Biochemical Pathways
Compounds containing a dibenzo[b,d]furan fragment have been shown to inhibit tumor necrosis factor (tnf-α) production , suggesting that this compound may have a similar effect.
Pharmacokinetics
The compound’s predicted density is 1246±006 g/cm3 and its predicted boiling point is 4618±200 °C , which could impact its bioavailability.
Result of Action
Compounds with a dibenzo[b,d]furan core have been shown to possess antioxidant , anti-inflammatory , and antimalarial activities , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s thermal robustness and convenient liquid range make it a suitable heat transfer agent .
Eigenschaften
IUPAC Name |
2-dibenzofuran-4-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO3/c1-17(2)18(3,4)22-19(21-17)14-10-7-9-13-12-8-5-6-11-15(12)20-16(13)14/h5-11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWYETCDUMCCNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733803 |
Source


|
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912824-85-2 |
Source


|
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912824-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
